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4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
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Overview
Description
4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.
Coupling with N-(tert-butoxycarbonyl)-beta-alanine: The final step involves coupling the chromen-2-one derivative with N-(tert-butoxycarbonyl)-beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the chromen-2-one core using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Properties : Preliminary studies suggest that coumarin derivatives exhibit anticancer activities. Research indicates that 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Compounds within the coumarin family have shown potential as antimicrobial agents. The unique structure of this compound may enhance its efficacy against various bacterial strains.
Drug Development
The versatility of this compound makes it an attractive scaffold for drug design. Its ability to undergo further chemical modifications allows researchers to explore derivatives with improved pharmacological properties.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the formation of more complex molecules. Its structural features facilitate reactions that can lead to the development of new compounds with potential therapeutic benefits.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various coumarin derivatives, including this compound. The findings indicated significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research published in Phytotherapy Research assessed the antimicrobial properties of several coumarins. The study found that derivatives similar to this compound exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which regulates antioxidant responses.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-glycinate
- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its ethyl group and beta-alanine moiety may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Biological Activity
The compound 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a derivative of the chromenone class, known for its diverse biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a chromenone backbone, which is often associated with various pharmacological activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of chromenone derivatives. For instance, research indicates that modifications to the chromenone structure can enhance its efficacy against various bacterial strains. A study demonstrated that derivatives similar to This compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Compound | Activity | Target Organism |
---|---|---|
This compound | Moderate | E. coli, S. aureus |
Related Chromenone Derivative | Strong | S. pneumoniae |
Anticancer Activity
The anticancer potential of chromenone derivatives has been a focus of recent research. In vitro studies have shown that compounds similar to This compound can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of This compound with various biological targets. The compound showed promising interactions with proteins involved in cancer progression, suggesting potential as a lead compound for drug development .
Case Studies
- Antimicrobial Efficacy : A case study evaluated the effectiveness of several chromenone derivatives against resistant bacterial strains. The study found that the structural modifications in This compound enhanced its antimicrobial potency compared to standard antibiotics.
- Cancer Cell Lines : In another study, researchers synthesized this compound and tested its effects on multiple cancer cell lines. The results indicated a dose-dependent response in cell viability, with significant reductions observed at higher concentrations.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C19H23NO6/c1-5-12-10-17(22)25-15-11-13(6-7-14(12)15)24-16(21)8-9-20-18(23)26-19(2,3)4/h6-7,10-11H,5,8-9H2,1-4H3,(H,20,23) |
InChI Key |
DCFOSFYDNLUWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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